

Navigating the NSF Grant Application Process: A Principal Investigator's Guide

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Securing funding from the National Science Foundation (NSF) is a highly competitive endeavor. This guide provides detailed application notes and protocols to assist Principal Investigators (PIs) in successfully navigating the multifaceted NSF grant application process.

Application Notes

The NSF grant application process is a structured, multi-phase endeavor that requires careful planning and attention to detail. Proposals are evaluated based on two primary merit review criteria: Intellectual Merit and Broader Impacts.^[1] A thorough understanding of the NSF's goals and the specific requirements of the chosen funding opportunity is paramount.^[2]

Key Principles for a Successful Application:

- **Start Early:** The entire process, from conceptualization to submission, can take months. It is recommended to begin the process 1 to 1.5 years in advance of the deadline.^[3]
- **Read the Program Solicitation:** Carefully review the specific program solicitation as it may modify standard NSF proposal preparation guidelines.^{[4][5]}
- **Contact a Program Officer:** Early in the process, it is advisable to contact an NSF Program Officer to discuss your project idea and its alignment with the program's priorities.^[3]

- **Seek Feedback:** Have colleagues both within and outside your field review your proposal, especially the project summary.[\[2\]](#)
- **Clarity and Conciseness:** Reviewers have a large volume of proposals to assess. Clear, concise, and well-organized writing is crucial.[\[6\]](#)

Quantitative Data Summary

Understanding the funding landscape can help in strategic proposal planning. The following tables summarize recent funding rates by NSF directorate and provide an overview of typical award sizes.

Table 1: NSF Funding Rates by Directorate (Fiscal Year 2024)

Directorate	Funding Rate
Directorate for STEM Education (EDU)	24% [7]
Directorate for Engineering (ENG)	23% [8]
Directorate for Biological Sciences (BIO)	19% [9]
Directorate for Mathematical and Physical Sciences (MPS)	27% [10]
Directorate for Geosciences (GEO)	36% [11]

Table 2: General NSF Award Statistics (Fiscal Year 2019 & 2023 Estimates)

Statistic	FY 2019 (Actual)	FY 2023 (Estimate)
Agency Average Funding Rate	26%	26% - 27%
Average Annualized Award Size	-	\$201,100 - \$237,200 [12]
Average Award Duration (Years)	-	3.1 [12]

Note: More recent, detailed award size data by specific programs is not readily available. The provided figures are agency-wide estimates.

Experimental Protocols: Key Proposal Components

This section details the methodologies for preparing crucial sections of your NSF grant proposal.

Protocol 1: Crafting the Project Summary

Objective: To create a concise and compelling one-page overview of the proposed project that is understandable to a broad scientific audience.

Materials:

- Completed research plan
- Understanding of Intellectual Merit and Broader Impacts criteria

Procedure:

- Structure: The Project Summary must not exceed one page and must be divided into three distinct sections with clear headings: "Overview," "Intellectual Merit," and "Broader Impacts." [\[13\]](#)
- Overview: Briefly describe the fundamental goals of the proposed work and the activities to be undertaken.
- Intellectual Merit: Clearly articulate how the proposed research will advance knowledge and understanding within its own field or across different fields. [\[14\]](#) This section should highlight the novelty and potential transformative nature of the research.
- Broader Impacts: Describe the potential of the proposed activities to benefit society and contribute to the achievement of specific, desired societal outcomes. [\[13\]](#)[\[15\]](#) This can include, but is not limited to, impacts on STEM education, participation of underrepresented groups, public scientific literacy, and economic competitiveness. [\[1\]](#)[\[16\]](#)

- Review and Refine: Ensure the language is clear, concise, and free of jargon. The summary is often the first part of the proposal a reviewer reads and is used by Program Officers to select reviewers.^[4]

Protocol 2: Developing the Broader Impacts Statement

Objective: To develop a comprehensive and actionable plan for the societal impact of the research.

Materials:

- Understanding of NSF's desired societal outcomes
- Knowledge of available institutional and community resources

Procedure:

- Identify Target Outcomes: Select one or more of the NSF's target outcomes for Broader Impacts, such as improving STEM education, increasing the participation of underrepresented groups, or enhancing public scientific literacy.^[1]^[17]
- Define Your Audience and Activities: Clearly identify the target audience for your Broader Impacts activities and design specific, creative, and potentially transformative activities to engage them.^[17]
- Develop a Well-Reasoned Plan: Your plan should be well-organized and based on a sound rationale. It should go beyond traditional faculty responsibilities like teaching a class.^[1] Consider partnerships with existing programs or organizations to enhance the impact of your activities.
- Integrate with Research: Whenever possible, integrate your Broader Impacts activities with your research plan. For example, involve students in the research process to support their professional development.
- Establish Metrics for Success: Include a mechanism to assess the success of your Broader Impacts activities.^[18]

Protocol 3: Preparing the Proposal Budget

Objective: To create a realistic and well-justified budget for the proposed research.

Procedure:

- **Identify Allowable Cost Categories:** NSF proposal budgets can typically include costs for salaries and wages, fringe benefits, equipment, travel, participant support, other direct costs (e.g., materials, publications, consultant services), and indirect costs.[\[19\]](#)
- **Develop a Detailed Budget for Each Year:** Create a budget for each year of the requested support.
- **Salary Limitations:** Be aware that NSF generally limits salary compensation for senior personnel to no more than two months of their regular salary in any one year from all NSF-funded grants.[\[13\]](#)
- **Craft the Budget Justification:** Prepare a budget justification of up to five pages that documents and justifies each line item in the budget.[\[13\]](#)[\[19\]](#)[\[20\]](#) For proposals with subawards, each subaward requires a separate budget justification.[\[13\]](#)[\[15\]](#)
- **Indirect Costs:** If your institution does not have a negotiated indirect cost rate agreement (NICRA), you may request a de minimis rate of 10% of modified total direct costs.[\[19\]](#)

Protocol 4: Creating the Data Management and Sharing Plan

Objective: To describe how the proposal will adhere to NSF's policy on the dissemination and sharing of research results.

Materials:

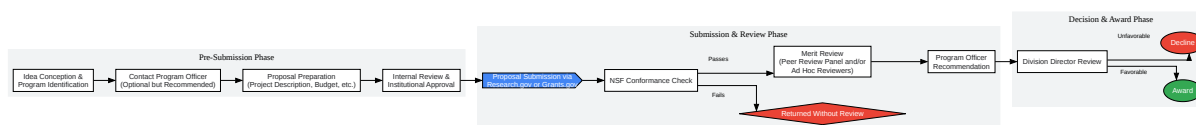
- Understanding of data types to be generated
- Knowledge of data standards and repositories in your field

Procedure:

- Format: The Data Management Plan is a supplementary document of no more than two pages.[\[21\]](#)[\[22\]](#)
- Content Requirements: The plan should address the following:
 - Types of Data: Describe the types of data, samples, software, or other materials to be produced.[\[21\]](#)[\[23\]](#)
 - Data Standards: Specify the standards to be used for data and metadata format and content.[\[21\]](#)
 - Policies for Access and Sharing: Detail policies for data access and sharing, including provisions for privacy, confidentiality, and intellectual property.[\[14\]](#)[\[21\]](#)
 - Policies for Reuse and Redistribution: Outline policies for the reuse, redistribution, and creation of derivatives.[\[14\]](#)[\[21\]](#)
 - Archiving and Preservation: Describe plans for archiving data and preserving access to them.[\[14\]](#)[\[21\]](#)[\[23\]](#)
- Directorate-Specific Guidance: Check for any specific data management requirements from the relevant NSF directorate or division.[\[21\]](#)
- Justification for No Data Production: If your project will not generate data, you must provide a justification in this section.[\[21\]](#)

Visualizing the NSF Grant Application Workflow

The following diagram illustrates the key stages and decision points in the NSF grant application process.



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NSF Grant Application and Review Workflow

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